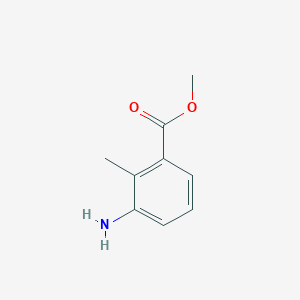

Methyl 3-amino-2-methylbenzoate

Description

Contextualization within Aromatic Amine and Benzoate (B1203000) Ester Chemistry

Methyl 3-amino-2-methylbenzoate is an organic molecule that incorporates two key functional groups: an aromatic amine and a benzoate ester. numberanalytics.comunacademy.com Aromatic amines, or arylamines, are compounds where an amino group is directly attached to an aromatic ring. numberanalytics.comunacademy.com This structural feature distinguishes them from aliphatic amines, where the amino group is bonded to a non-aromatic carbon chain. The presence of the aromatic ring influences the chemical properties of the amine, notably reducing its basicity compared to aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the ring system. numberanalytics.comlibretexts.org

Benzoate esters, on the other hand, are formed from the condensation of benzoic acid and an alcohol. wikipedia.orgwikipedia.org They are a subclass of esters, which are prevalent in both natural and synthetic chemistry. The reactivity of benzoate esters includes hydrolysis back to benzoic acid and an alcohol, and reactions with organometallic compounds. libretexts.org The interplay of the amino and ester functionalities on the same aromatic scaffold gives this compound its unique chemical character and utility in various synthetic applications.

Structural Significance of Aromatic Amines and Esters in Organic Synthesis

Aromatic amines are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. numberanalytics.comwikipedia.org Their versatility allows them to be used in the production of pharmaceuticals, dyes, and pigments. numberanalytics.comwikipedia.org The amino group can be readily modified, for instance, through diazotization to form diazonium salts, which are highly valuable synthetic intermediates.

Similarly, the ester group is a cornerstone of organic synthesis. Esters can be converted into a variety of other functional groups. For example, they can be reduced to primary alcohols, or they can react with Grignard reagents to form tertiary alcohols. libretexts.org The presence of both an aromatic amine and an ester group within the same molecule, as in this compound, provides multiple reaction sites, enabling chemists to construct complex molecular architectures.

Overview of Primary Research Areas Pertaining to this compound

Research involving this compound is primarily focused on its application as a synthetic intermediate. One documented synthesis of this compound involves the reduction of methyl 2-methyl-3-nitrobenzoate. prepchem.com In this process, the nitro group is converted to an amino group using iron powder in the presence of hydrochloric acid. prepchem.com

The compound's structure makes it a valuable precursor in various chemical reactions. For instance, it has been noted for its potential role in the synthesis of pyridinecarboxylic acids and has been investigated for its potential antitumor and antibacterial activities. biosynth.com The strategic placement of the amino and methyl groups on the benzoate ring allows for regioselective reactions, making it a useful tool for medicinal chemists and material scientists.

Below are the key properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ nih.gov |

| Molecular Weight | 165.19 g/mol nih.govsigmaaldrich.com |

| CAS Number | 18583-89-6 nih.govsigmaaldrich.com |

| Boiling Point | 300 °C (lit.) sigmaaldrich.com |

| Density | 1.146 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Refractive Index | n20/D 1.573 (lit.) sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOQFAUFPWXUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396614 | |

| Record name | Methyl 3-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18583-89-6 | |

| Record name | Methyl 3-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methylbenzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Methyl 3 Amino 2 Methylbenzoate

Established Synthetic Routes for Methyl 3-amino-2-methylbenzoate and Analogues

Reductive Transformations of Nitroaromatic Precursors

A primary and widely utilized method for the synthesis of this compound involves the reduction of its corresponding nitro precursor, methyl 2-methyl-3-nitrobenzoate. This approach is favored due to the ready availability of the starting nitroaromatics, which can be synthesized through the nitration of methyl 2-methylbenzoate. The subsequent reduction of the nitro group to an amine is a well-established transformation in organic chemistry.

The reduction can be accomplished using various reagents and catalytic systems. A common laboratory and industrial method is catalytic hydrogenation. guidechem.com In this process, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently employed catalyst for this transformation. guidechem.com The reaction is typically carried out in a solvent such as acetonitrile and may require elevated temperature and pressure to proceed efficiently. guidechem.com

Table 1: Catalytic Hydrogenation of Methyl 2-methyl-3-nitrobenzoate

| Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield |

|---|

Data compiled from representative synthetic procedures. guidechem.com

Alternative reducing agents can also be employed, particularly in laboratory settings. These include metal/acid combinations such as tin or iron in the presence of hydrochloric acid. While effective, these methods often generate significant amounts of metal waste, posing environmental concerns.

Multi-Step Synthesis via Esterification and Amination Strategies

An alternative synthetic pathway to this compound involves a multi-step sequence that begins with a pre-functionalized benzoic acid. One such strategy starts with 3-amino-2-methylbenzoic acid, which is then subjected to esterification. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or thionyl chloride, is a common method for this transformation. chemicalbook.comtruman.edu

Another multi-step approach involves the amination of a suitable halo-substituted methyl benzoate (B1203000). For instance, methyl 2-methyl-3-bromobenzoate could serve as a precursor. The introduction of the amino group can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst and a suitable amine source, such as ammonia (B1221849) or an ammonia equivalent.

A related industrial method for producing the parent acid, 3-methyl-2-aminobenzoic acid, involves the ammoniation of 3-methyl-2-chlorobenzoic acid. google.com This reaction is carried out at elevated temperatures in a solvent like dimethyl sulfoxide (DMSO) with a copper catalyst. google.com The resulting acid can then be esterified to yield the desired methyl ester.

Table 2: Representative Multi-Step Synthesis of Aminobenzoates

| Starting Material | Key Transformation(s) | Reagents/Catalysts | Product |

|---|---|---|---|

| 3-Amino-2-methylbenzoic acid | Esterification | Methanol, Thionyl chloride | This compound |

| 2-Bromo-m-toluic acid | Amination (Ullmann) | Amine, Copper catalyst | N-substituted 2-amino-3-methylbenzoic acid |

Regioselective Functionalization Approaches in Benzoate Derivatives

The synthesis of specifically substituted benzoates like this compound relies heavily on regioselective reactions. When starting with a substituted benzene (B151609) ring, the directing effects of the existing functional groups are crucial. For example, in the nitration of methyl 2-methylbenzoate, the methyl group is an ortho-, para-director, while the methyl ester is a meta-director. The interplay of these directing effects will influence the position of the incoming nitro group.

Modern synthetic methods offer more precise control over regioselectivity. For instance, directed ortho-metalation (DoM) can be used to functionalize the position ortho to a directing group. While not directly applicable to the 3-amino-2-methylbenzoate substitution pattern from an unsubstituted benzoate, this strategy highlights the power of modern synthetic techniques to achieve specific isomers.

In the context of amination, regioselective copper-catalyzed amination of bromobenzoic acids has been demonstrated. nih.govorganic-chemistry.org These methods can be chemo- and regioselective, allowing for the amination of a specific bromine atom in a polyhalogenated benzoic acid derivative, often without the need for protecting the carboxylic acid group. nih.govorganic-chemistry.org

Oxidative Ring-Opening of Indazole Derivatives to Form Aminobenzoates

A more recent and innovative approach to the synthesis of aminobenzoates involves the oxidative ring-opening of indazole derivatives. This method provides a novel disconnection in the retrosynthetic analysis of the target molecule. Specifically, the oxidative cleavage of the N-N bond in 3-aminoindazoles can lead to the formation of 2-aminobenzoates. This reaction can be carried out under mild conditions and offers a route to aminobenzoates that may be difficult to access through traditional methods. While the direct synthesis of this compound via this route has not been explicitly detailed, the general methodology presents a promising avenue for future synthetic exploration.

Green Chemistry Principles Applied to Synthesis of Methyl Benzoate Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety. Key areas of focus include the use of less hazardous reagents, the development of catalytic processes, and the reduction of waste.

Environmentally Benign Nitration and Reduction Processes

The nitration of aromatic compounds is a classic electrophilic aromatic substitution that traditionally uses a mixture of concentrated nitric acid and sulfuric acid. rsc.orgorgsyn.org This "mixed acid" process generates significant amounts of acidic waste. Green alternatives to this process are actively being researched. One such approach for the nitration of methyl 3-methylbenzoate utilizes a mixture of nitric acid and acetic anhydride (HNO3/Ac2O). researchgate.net This method avoids the use of sulfuric acid, leading to a more environmentally friendly process with high selectivity. researchgate.net

Table 3: Comparison of Nitration Methods

| Nitrating Agent | Advantages | Disadvantages |

|---|---|---|

| HNO3 / H2SO4 | Well-established, effective | Generates large amounts of acidic waste |

In terms of reduction of the nitro group, catalytic hydrogenation is considered a relatively green method as it uses hydrogen gas as the reductant and the catalyst can often be recovered and reused. The primary byproduct is water, making it an atom-economical and clean process compared to stoichiometric reductions with metals.

One-Pot Synthesis and Atom Economy Enhancements

The efficient synthesis of aromatic compounds like this compound is a key focus in modern chemistry, emphasizing methods that are both high-yielding and environmentally conscious. While specific one-pot syntheses for this compound are not extensively detailed in dedicated literature, its synthesis can be achieved through established reactions that can be optimized for efficiency. A primary route is the esterification of 3-amino-2-methylbenzoic acid.

A general and effective method for this transformation involves reacting the parent amino acid with methanol in the presence of an acid catalyst or a reagent like thionyl chloride. In a typical procedure, the 2-aminobenzoic acid derivative is dissolved in methanol and cooled, followed by the addition of thionyl chloride. The mixture is then refluxed for an extended period, often 24 hours. After the reaction, the solvent is evaporated, and the mixture is neutralized to yield the desired methyl ester.

From an atom economy perspective, such esterification reactions are highly efficient. The theoretical atom economy can be calculated as:

(Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100%

For the esterification of 3-amino-2-methylbenzoic acid with methanol, the main byproduct is water (in acid-catalyzed reactions) or sulfur dioxide and hydrogen chloride (when using thionyl chloride). While the thionyl chloride method is effective, it generates inorganic byproducts, slightly lowering its atom economy compared to a direct acid-catalyzed esterification where water is the only byproduct.

Chemical Transformations and Reactivity Profile

The reactivity of this compound is governed by its functional groups: the aromatic amine, the methyl ester, and the substituted benzene ring. These groups allow for a variety of chemical transformations, making it a versatile building block.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino (-NH₂) and methyl (-CH₃) groups. The amino group is a powerful activating group and is ortho-, para-directing. The methyl group is a weaker activating group, also ortho-, para-directing.

When reacting with electrophilic halogenating agents like N-halosuccinimides (NBS for bromination, NCS for chlorination), the substitution pattern is determined by the combined directing effects of these groups. The positions ortho and para to the strong amino group are most activated.

Position 4: para to the amino group.

Position 6: ortho to the amino group.

Considering the steric hindrance from the adjacent methyl group at position 2, electrophilic attack is most likely to occur at the less hindered position 4. A secondary substitution might occur at position 6. Therefore, the primary product of monohalogenation is expected to be Methyl 3-amino-4-halo-2-methylbenzoate.

| Reagent | Expected Major Product |

| N-Bromosuccinimide (NBS) | Methyl 3-amino-4-bromo-2-methylbenzoate |

| N-Chlorosuccinimide (NCS) | Methyl 3-amino-4-chloro-2-methylbenzoate |

The amino group on the benzene ring is susceptible to oxidation. The outcome of the oxidation of this compound depends significantly on the oxidizing agent used and the reaction conditions. Aromatic amines can undergo various oxidative transformations.

Mild oxidation can lead to the formation of colored polymeric materials through the coupling of radical intermediates. Stronger oxidizing agents can convert the amino group into a nitro group (-NO₂), yielding Methyl 2-methyl-3-nitrobenzoate. However, this transformation often requires careful control of conditions to avoid side reactions and degradation of the aromatic ring. Other potential oxidation products could involve the methyl group on the ring, though the amino group is generally more reactive towards oxidation. For example, some bacterial pathways are known to degrade methyl ketones via subterminal oxidation, forming ester intermediates, highlighting that oxidative attack can occur at different sites depending on the system. nih.gov

This compound itself does not possess a methoxy (B1213986) group directly attached to the aromatic ring. However, considering a derivative such as Methyl 3-amino-2-methoxybenzoate, the potential for nucleophilic aromatic substitution (SNAr) at the methoxy-substituted carbon can be evaluated.

Classical SNAr reactions typically require the aromatic ring to be "activated" by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The methoxy group is generally a poor leaving group, and the amino group is electron-donating, which deactivates the ring for nucleophilic attack.

However, a class of concerted nucleophilic aromatic substitutions (cSNAr) has been developed that does not require such strong activation. nih.gov These reactions can proceed on electron-neutral or even electron-rich aromatic systems. For a hypothetical methoxy-containing derivative of the title compound, displacement of the methoxy group by a strong nucleophile, such as a deprotonated amine, could be possible under specific conditions, for instance, using sodium hydride with an additive like LiI to facilitate the reaction. nih.gov Such reactions have been shown to be effective for substituting methoxy groups on pyridine (B92270) rings and other aromatic systems without traditional activating groups. nih.gov

The reaction of the methyl ester group in this compound with an amine, known as ester aminolysis, is a fundamental method for forming amide bonds. Mechanistic studies, often using computational methods on model compounds like methyl benzoate, have provided deep insight into this transformation. nih.govacs.org

The aminolysis of esters can proceed through several potential pathways:

Concerted Mechanism: A single transition state where the amine attacks the ester carbonyl, and the methoxy leaving group departs simultaneously, often involving proton transfers.

Stepwise Mechanism: Formation of a tetrahedral intermediate, which then collapses to form the amide product.

Computational studies using density functional theory (DFT) on the reaction of methyl benzoate with ammonia have shown that the concerted and neutral stepwise pathways have similar activation energies. nih.govacs.orgresearchgate.net

A crucial aspect of the mechanism is the role of catalysis. The reaction can be catalyzed by a second molecule of the amine acting as a general base. This catalytic process results in significant energy savings, making the general-base-catalyzed neutral stepwise mechanism the most favorable pathway. nih.govacs.org In this mechanism, the second amine molecule facilitates proton transfer from the attacking nucleophile and to the leaving group, stabilizing the transition states.

Furthermore, neutral organocatalysts like 6-halo-2-pyridones have been shown to be effective for ester aminolysis. nih.gov These catalysts are proposed to act as bifunctional Brønsted acids/bases. The pyridone's NH group activates the ester carbonyl via hydrogen bonding, while the carbonyl group activates the attacking amine, also through hydrogen bonding, facilitating the reaction through a well-organized transition state. nih.gov

| Mechanistic Pathway | Key Features | Catalyst Role |

| Concerted | Single transition state. | Can be uncatalyzed or catalyzed. |

| Neutral Stepwise | Involves a tetrahedral intermediate. | Can be uncatalyzed or catalyzed. |

| General-Base Catalyzed | A second amine molecule facilitates proton transfers. | Lowers the activation energy significantly. nih.govacs.org |

| Bifunctional Organocatalysis | Catalyst activates both ester and amine via H-bonding. | Example: 6-halo-2-pyridones. nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the Methyl 3-amino-2-methylbenzoate molecule can be confirmed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring environments. In a typical synthesis involving this compound, the product's ¹H NMR spectrum is meticulously analyzed to confirm the successful incorporation of the this compound moiety. For instance, in a procedure described in a patent, this compound was reacted with propane-1-sulfonyl chloride, and the resulting product's ¹H NMR spectrum was recorded in DMSO-d₆. google.com While the specific data for the starting material is not detailed in this particular document, it highlights the routine use of ¹H NMR in reactions involving this compound.

Detailed ¹H NMR data for the closely related compound, Methyl 3-aminobenzoate, in CDCl₃ shows signals for the aromatic protons and the methyl ester protons. chemicalbook.com For this compound, one would expect to see distinct signals for the three aromatic protons, the methyl group attached to the benzene (B151609) ring, the amino group protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.5 - 7.5 | m | - |

| NH₂ | 3.5 - 4.5 | br s | - |

| OCH₃ | ~3.8 | s | - |

| Ar-CH₃ | ~2.2 | s | - |

| Note: This is a predicted table based on general principles and data for analogous compounds. Actual experimental values may vary. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester group, and the methyl carbon attached to the ring. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 167 - 170 |

| C-NH₂ | 145 - 150 |

| C-COOCH₃ | 130 - 135 |

| C-CH₃ | 120 - 125 |

| Aromatic CH | 110 - 130 |

| OCH₃ | ~52 |

| Ar-CH₃ | ~17 |

| Note: This is a predicted table based on general principles and data for analogous compounds. Actual experimental values may vary. |

Elucidation of Chemical Shifts and Molecular Topology

The specific chemical shifts observed in the ¹H and ¹³C NMR spectra are a direct consequence of the electronic environment of each nucleus, which is in turn dictated by the molecular topology. The electron-donating amino group (-NH₂) and the electron-withdrawing methyl ester group (-COOCH₃), along with the methyl group (-CH₃), exert distinct electronic effects (inductive and resonance) that influence the shielding and deshielding of the aromatic protons and carbons.

The position of these substituents on the benzene ring leads to a unique pattern of chemical shifts that allows for the unambiguous assignment of each signal. For instance, the protons and carbons ortho and para to the amino group are expected to be shielded (shifted to a lower ppm value) due to the +R effect of the amino group, while those influenced by the ester group will be deshielded. The interplay of these effects results in a characteristic spectral fingerprint for this compound.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include the N-H stretching of the primary amine, the C=O stretching of the ester, C-O stretching, and various vibrations associated with the substituted aromatic ring.

PubChem lists the availability of an FT-IR spectrum for "3-Amino-2-methylbenzoic acid methyl ester," recorded using an ATR-Neat technique on a Bruker Tensor 27 FT-IR instrument, sourced from Bio-Rad Laboratories. nih.gov While the detailed peak list is not provided in the summary, this indicates that experimental FT-IR data for this compound exists. A study on pyridine (B92270) amide derivatives synthesized from this compound also confirms the use of FT-IR spectroscopy for detailed characterization. researchgate.net

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic -CH₃) | 2850 - 3000 | Medium to Weak |

| C=O Stretch (ester) | 1700 - 1730 | Strong |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-O Stretch (ester) | 1100 - 1300 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| Note: This is a predicted table based on general principles and data for analogous compounds. Actual experimental values may vary. |

Fourier-Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy provides complementary information to FT-IR. While no specific FT-Raman studies dedicated solely to this compound were found in the search results, the technique is often used in conjunction with FT-IR for a more complete vibrational analysis of related molecules. For instance, studies on other substituted benzoates have utilized both FT-IR and FT-Raman to investigate the effects of substituents on the electronic system of the compounds.

In an FT-Raman spectrum of this compound, one would expect to observe strong signals for the aromatic ring vibrations and the C=C and C-C stretching modes. The symmetric vibrations, which are often weak in the IR spectrum, can be prominent in the Raman spectrum. The combination of both FT-IR and FT-Raman data would provide a comprehensive vibrational profile of the molecule.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Direct UV-Vis absorption data for this compound is not extensively documented. However, studies on related isomers, such as 4-amino-3-methyl benzoic acid methyl ester (AMBME), offer a comparative basis. For AMBME, photoinduced intramolecular charge-transfer (ICT) reactions have been investigated. researchgate.net In the presence of acid, a small blue shift in the absorption spectra is observed due to the protonation of the lone pair of the nitrogen atom. researchgate.net

It is reasonable to infer that this compound would also exhibit characteristic absorption bands in the UV region arising from π-π* transitions of the benzene ring and n-π* transitions associated with the carbonyl and amino groups. The position and intensity of these bands would be influenced by the solvent polarity.

Time-Resolved Fluorescence Spectroscopy and Excited-State Dynamics

Specific time-resolved fluorescence data for this compound is scarce. However, research on its isomer, 4-amino-3-methyl benzoic acid methyl ester (AMBME), reveals interesting excited-state dynamics. AMBME, which has a weak charge-donating primary amino group, exhibits dual emission in polar solvents, suggesting the presence of both a locally excited (LE) state and an intramolecular charge transfer (ICT) state. researchgate.net

Lifetime measurements for AMBME show that in cyclohexane, the emission at 325 nm is a single exponential with a decay time of 725 picoseconds. In the more polar solvent acetonitrile, the fluorescence lifetime of the 350 nm emission band is 810 picoseconds. researchgate.net The decrease in fluorescence quantum yields with an increase in the hydrogen-bonding tendency of solvents suggests that hydrogen bonding can act as a non-radiative decay channel along the ICT path. researchgate.net

For this compound, similar complex excited-state dynamics involving LE and ICT states can be anticipated, with the relative energies and populations of these states being sensitive to the solvent environment.

Solvation Dynamics in Various Media and Confined Environments

While specific studies on the solvation dynamics of this compound are not available, the behavior of its structural isomer, 4-amino-3-methyl benzoic acid methyl ester (AMBME), in different solvents provides a useful framework. In AMBME, a bathochromic (red) shift is observed in the fluorescence spectra when moving from non-polar to polar aprotic/protic solvents. researchgate.net This solvatochromic shift is indicative of a more polar excited state compared to the ground state, a hallmark of intramolecular charge transfer.

In protic polar solvents, hydrogen bonding is expected to play a crucial role in stabilizing the ICT state. researchgate.net For this compound, one would expect similar solvatochromic behavior, where the solvent polarity and hydrogen bonding capability would significantly influence the absorption and emission spectra, as well as the excited-state relaxation pathways. The study of this compound in confined environments, such as micelles or cyclodextrins, could reveal further insights into its photophysical properties by restricting molecular motion and altering the local microenvironment.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Patterns

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns.

The molecular weight of this compound is 165.19 g/mol . nih.govbiosynth.comsigmaaldrich.com In a mass spectrum, this would correspond to the molecular ion peak (M+).

While a specific mass spectrum for this compound is not provided in the search results, the fragmentation pattern of the closely related compound, methyl 3-aminobenzoate, can be informative. nist.gov For esters, fragmentation often occurs via cleavage of the C-O bond or the bond adjacent to the carbonyl group. libretexts.org Common fragmentation patterns for aromatic amines can also be expected. libretexts.org

For this compound, potential fragmentation pathways could include:

Loss of the methoxy (B1213986) group (-OCH3) to give a fragment with m/z = 134.

Loss of the carbomethoxy group (-COOCH3) to give a fragment with m/z = 106.

Cleavage of the C-C bond between the ring and the carbonyl group.

A table of expected major fragments for this compound is presented below.

| Fragment Ion | Structure | m/z |

| [M]+ | [C9H11NO2]+ | 165 |

| [M - OCH3]+ | [C8H8NO]+ | 134 |

| [M - COOCH3]+ | [C7H8N]+ | 106 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Crystal System and Space Group Determination

Direct crystallographic data for this compound was not found in the search results. However, a detailed crystal structure analysis has been performed on the closely related compound, 2-amino-3-methylbenzoic acid. iucr.org Given the structural similarity, the crystallographic parameters of the acid provide a strong basis for understanding the potential solid-state packing of its methyl ester derivative.

The crystals of 2-amino-3-methylbenzoic acid are monoclinic and belong to the space group P2₁/c. iucr.org The unit cell parameters are a = 11.480 Å, b = 4.044 Å, c = 15.792 Å, and β = 91° 18'. iucr.org There are four molecules per unit cell. iucr.org The molecule is approximately planar, with the exception of two hydrogen atoms of the methyl group. iucr.org The structure features both intermolecular O-H···O hydrogen bonds, which link pairs of molecules across centers of symmetry, and an intramolecular N-H···O hydrogen bond. iucr.org

It is plausible that this compound would crystallize in a similar system, likely monoclinic or orthorhombic, with hydrogen bonding playing a significant role in the crystal packing, primarily through the amino group.

Table of Crystallographic Data for 2-Amino-3-methylbenzoic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.480 |

| b (Å) | 4.044 |

| c (Å) | 15.792 |

| β (°) | 91° 18' |

| Z | 4 |

Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

While a specific crystal structure determination for this compound is not available in the cited literature, the analysis of closely related isomers provides significant insight into the probable hydrogen bonding motifs. For instance, the crystal structure of methyl 4-amino-3-methylbenzoate reveals that molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains that extend along the c-axis and stack along the b-axis. researchgate.net In this arrangement, one of the hydrogen atoms of the amino group forms a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule. researchgate.net This type of chain formation is a common supramolecular synthon in crystal engineering.

Furthermore, studies on other aminobenzoate esters have shown the potential for hydrogen bonding to both the carbonyl and the alkoxy oxygen atoms of the ester group. rsc.org The relative acidity of the N-H donor and the steric accessibility of the oxygen acceptors influence which interactions predominate. rsc.org In the case of this compound, the amino group can act as a donor, and both the carbonyl oxygen (O=C) and the methoxy oxygen (O-CH₃) of the ester can act as acceptors. This could lead to the formation of various supramolecular assemblies, such as dimers, chains, or more complex two-dimensional or three-dimensional networks. rsc.orgnih.gov

Intramolecular Interactions and Molecular Conformation in the Solid State

The conformation of the this compound molecule in the solid state is governed by a balance of intramolecular forces that seek to minimize steric strain and maximize stabilizing interactions. These interactions influence the relative orientation of the amino, methyl, and methyl ester substituents on the benzene ring.

A significant intramolecular interaction observed in the related isomer, methyl 4-amino-3-methylbenzoate, is a C—H···O hydrogen bond. researchgate.net This interaction occurs between an aromatic C-H bond and the carbonyl oxygen of the ester group, resulting in the formation of a five-membered ring. researchgate.net Such intramolecular hydrogen bonds can play a crucial role in stabilizing a particular planar conformation. researchgate.netruc.dk In the case of methyl 4-amino-3-methylbenzoate, this interaction contributes to the near co-planarity of the ester group with the benzene ring. researchgate.net

Given the substitution pattern of this compound, with the amino and ester groups in a meta-relationship, the potential for strong intramolecular hydrogen bonding between the amino hydrogens and the ester carbonyl is diminished compared to ortho-isomers. However, the possibility of weaker C-H...O or C-H...N interactions involving the methyl groups or the aromatic ring hydrogens still exists and could influence the molecule's preferred conformation.

The steric hindrance between the adjacent methyl and amino groups, and between the methyl group and the ester group, will also be a determining factor in the molecule's solid-state conformation. The molecule will likely adopt a conformation that represents a compromise, minimizing these steric clashes while allowing for effective intermolecular hydrogen bonding. The planarity of the benzene ring and the attached atoms is a common feature in such structures, as seen in methyl 4-amino-3-methylbenzoate where the methyl carbon and amino nitrogen atoms lie in the plane of the benzene ring. researchgate.net

Below is a table summarizing the hydrogen bond geometry for the related compound, methyl 4-amino-3-methylbenzoate, which provides a model for the types of interactions that could be expected.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference |

| N—H···O | 0.86 | 2.37 | 3.142 (3) | 150 | x, -y+1/2, z-1/2 | researchgate.net |

| C—H···O | 0.93 | 2.40 | 2.728 (4) | 100 | - | researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to investigate a wide array of properties of Methyl 3-amino-2-methylbenzoate.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G), the bond lengths, bond angles, and dihedral angles of this compound that correspond to a minimum on the potential energy surface are calculated. scirp.org This optimized geometry provides the foundation for all other computational predictions.

Following optimization, harmonic vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. scirp.orgnih.gov The calculated vibrational modes can be compared with experimental spectra to validate the computational model. While specific experimental data for this compound is not widely published, studies on similar molecules like 4-methyl-3-nitrobenzoic acid and methyl 3-amino-2-butenoate show good agreement between DFT-calculated and experimental vibrational spectra. scirp.orgnih.gov

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Based on DFT Calculations for Analogous Molecules)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amino) | ~1.40 Å |

| C=O (ester) | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-N | ~120° |

| O=C-O | ~125° | |

| Dihedral Angle | C-C-C-N | ~0° or ~180° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules as determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. wikipedia.orglibretexts.org

For this compound, the HOMO is expected to be localized primarily on the amino group and the benzene (B151609) ring, reflecting their electron-donating nature. The LUMO is likely to be distributed over the carbonyl group of the ester and the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity. shd-pub.org.rs This analysis is vital for predicting how the molecule might interact with other reagents. nanoient.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These energy values are hypothetical and serve to illustrate the expected range for a molecule of this type based on FMO analyses of similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group. The positive potential would likely be found around the hydrogen atoms of the amino group and the aromatic ring. researchgate.netresearchgate.net This provides a visual guide to the molecule's reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgrsc.org It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. This delocalization, or hyperconjugation, contributes to the stability of the molecule. aimspress.com

As mentioned in the section on geometry optimization, DFT calculations can predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. scirp.org By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This predicted spectrum can be a powerful tool for identifying the molecule and for assigning the vibrational modes observed in experimental spectra. nanoient.org For instance, the characteristic stretching frequencies for the N-H bonds of the amino group, the C=O bond of the ester, and the C-H bonds of the methyl and aromatic groups can be precisely calculated and assigned. nih.gov

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | Amino | ~3500 |

| N-H Symmetric Stretch | Amino | ~3400 |

| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 |

| C-H Aliphatic Stretch | Methyl Group | 2900 - 3000 |

| C=O Stretch | Ester | ~1720 |

| C-N Stretch | Amino | 1250 - 1350 |

| C-O Stretch | Ester | 1100 - 1300 |

Note: These are typical frequency ranges and the actual values for this compound would be specifically predicted by DFT calculations.

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Continuum models, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT and its time-dependent extension (TD-DFT) to simulate the effects of a solvent. rsc.orgresearchgate.net

By modeling the solvent as a continuous medium with a specific dielectric constant, the PCM method can calculate how the solvent affects the molecule's geometry, electronic structure, and spectroscopic properties. researchgate.net For example, TD-DFT with PCM can be used to predict the UV-Vis absorption spectrum of this compound in different solvents, providing insights into how the electronic transitions are affected by the solvent polarity. rsc.orgresearchgate.net This is particularly important for understanding the behavior of the molecule in a reaction medium.

Calculation of First-Order Hyperpolarizability

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics. The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict these properties.

While direct computational studies on the first-order hyperpolarizability of this compound are not extensively documented in the literature, the methodology for such a calculation is well-established. The finite field method, implemented within DFT calculations, is a standard approach. For a comparable molecule, 3-Cyano-N-(p-tolyl)benzamide, DFT calculations have been used to determine its NLO properties. For instance, a study utilizing the B3LYP functional with the 6-311++G(d,p) basis set could be employed to calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The total static first-order hyperpolarizability (β₀) can be calculated using the magnitudes of the individual tensor components. The results for a related compound highlight the potential for significant NLO properties, suggesting that this compound may also possess interesting characteristics in this regard. researchgate.net

Table 1: Illustrative NLO Properties Calculated for a Related Benzamide (B126) Derivative This table presents data for a different compound to illustrate the computational outputs for NLO properties.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (µ) | Value | Debye |

| Linear Polarizability (α) | Value | x 10⁻²³ esu |

| First-Order Hyperpolarizability (β₀) | Value | x 10⁻³⁰ esu |

Ab Initio Methods in Reaction Mechanism Elucidation

Ab initio and DFT methods are crucial for dissecting complex reaction mechanisms at the molecular level. The aminolysis of esters, a fundamental reaction for forming amide bonds, has been a subject of extensive theoretical investigation. These studies provide a model for understanding the reactivity of the ester group in this compound.

The aminolysis of esters can proceed through several potential mechanistic pathways. Computational studies on model systems, such as the reaction of methyl benzoate (B1203000) or methyl formate (B1220265) with ammonia (B1221849), have identified two primary routes: a concerted mechanism and a stepwise addition-elimination mechanism. acs.orgnih.gov

Concerted Mechanism: In this pathway, the formation of the C-N bond and the cleavage of the C-O ester bond occur in a single step through one transition state. acs.org This process often involves a proton transfer from the attacking amine to the carbonyl oxygen. acs.org

Stepwise Mechanism: This pathway involves the formation of a tetrahedral intermediate. acs.orgchemistrysteps.com The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, leading to a zwitterionic or neutral tetrahedral intermediate, followed by the elimination of the alkoxy group. acs.orgmasterorganicchemistry.com This process involves at least two transition states. nih.gov

For the uncatalyzed aminolysis of methyl benzoate, computational results have shown that the concerted and stepwise pathways have very similar activation energies, making it difficult to favor one over the other definitively. acs.orgnih.gov

A critical aspect of mechanistic studies is the characterization of transition state (TS) structures and the calculation of the associated energy barriers. For the aminolysis of methyl benzoate with ammonia, DFT and ab initio calculations have been used to locate and characterize the transition states for both concerted and stepwise pathways. acs.orgnih.gov

In the stepwise mechanism, the first transition state (TS1) corresponds to the nucleophilic addition of the amine to the carbonyl group. acs.org The second transition state is associated with the departure of the methoxy (B1213986) group. The calculations reveal that the activation energies for these steps are significant. For example, in the uncatalyzed reaction of methyl formate, the activation barriers are considerable, but they are significantly lowered in the presence of a catalyst. nih.gov The aromatic ring in methyl benzoate, compared to the aliphatic methyl formate, also influences the energetics of the reaction. acs.orgnih.gov

Theoretical studies have consistently shown that ester aminolysis is subject to general base catalysis, where a second molecule of the amine facilitates the reaction. acs.orgacs.orgnih.gov This catalytic process results in a substantial reduction in the activation energy barrier, often by 10-17 kcal/mol, making the reaction much more favorable. nih.govacs.org

The catalytic role of the second amine molecule is to assist in the proton transfer processes that occur during the reaction. acs.orgnih.gov In the catalyzed stepwise mechanism, the amine catalyst can accept a proton from the nucleophilic amine as it attacks the carbonyl carbon and simultaneously donate a proton to the leaving alkoxy group. This "proton shuttle" mechanism avoids the formation of high-energy charged intermediates and stabilizes the transition states. masterorganicchemistry.com Analysis of the transition state structures and their imaginary vibrational frequencies confirms that the catalytic ammonia molecule is actively involved in facilitating these proton transfers. acs.orgnih.gov Consequently, the general base-catalyzed stepwise mechanism is predicted to be the most favorable pathway for the aminolysis of esters like methyl benzoate. acs.orgnih.gov

Table 2: Comparison of Activation Energies (Illustrative) for Uncatalyzed vs. Catalyzed Ester Aminolysis This table presents typical data from model systems like methyl formate to illustrate the catalytic effect.

| Reaction Pathway | Relative Activation Energy (kcal/mol) |

|---|---|

| Uncatalyzed Stepwise Mechanism | High |

| Uncatalyzed Concerted Mechanism | High |

| General Base-Catalyzed Stepwise Mechanism | Low (Reduced by 10-17 kcal/mol) |

Prediction of Molecular Interactions and Conformational Landscapes

The three-dimensional structure and intermolecular interactions of this compound are key determinants of its physical properties and biological activity. Computational methods can predict the most stable conformations and analyze the non-covalent interactions that govern its crystal packing and solution behavior.

For related aromatic compounds, techniques like Hirshfeld surface analysis and fingerprint plots, derived from high-level DFT calculations, have been used to investigate intermolecular interactions. researchgate.net For this compound, several types of interactions are expected to be significant:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen and the amino nitrogen can act as hydrogen bond acceptors. These interactions are crucial in defining the conformational preferences and crystal structure.

Steric Effects: The presence of the methyl group adjacent to the amino group and the ester functionality introduces steric hindrance. This can influence the planarity of the molecule, affecting the rotation around the C-C and C-N bonds and leading to specific low-energy conformers.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, which are common in the crystal structures of benzene derivatives.

Computational conformational analysis would involve systematically rotating the key dihedral angles (e.g., those associated with the ester and amino groups) to map the potential energy surface and identify the global and local energy minima, which correspond to the most stable conformations of the molecule.

Advanced Applications in Materials Science and Organic Synthesis

Role as a Versatile Building Block in Complex Organic Syntheses

The reactivity of the amino group, combined with the steric influence and electronic effects of the adjacent methyl and ester functionalities, allows for regioselective transformations, making Methyl 3-amino-2-methylbenzoate a sought-after intermediate in multi-step syntheses.

This compound is a key starting material for a variety of heterocyclic structures, which form the core of many pharmaceuticals and specialty materials. The amino group can be readily diazotized or engaged in cyclization and coupling reactions to build intricate ring systems.

One notable application is in the synthesis of indazole derivatives. acs.org For instance, the commercially available this compound can undergo regioselective bromination, followed by treatment with sodium nitrite (B80452), to form an indazole ring system via a diazonium salt intermediate. acs.org This indazole core is a crucial component in the development of potent melatonin (B1676174) receptor agonists, which are fine chemicals investigated for therapeutic uses. acs.org

Furthermore, it serves as a precursor for annulated pyrazoles and complex benzamides. scholaris.canih.gov In palladium-catalyzed C-N coupling reactions, the amino group of this compound is coupled with substituted pyridines to create advanced intermediates for G protein-coupled receptor 52 (GPR52) agonists. nih.gov It is also used to prepare protein kinase inhibitors by reacting the amino group with reagents like propane-1-sulfonyl chloride. google.com In materials science, it is used to synthesize novel pyridine (B92270) amide ligands that can coordinate with lanthanide ions such as Samarium(III) and Dysprosium(III) to create complexes with specific luminescence properties. researchgate.net

Table 1: Examples of Heterocyclic and Fine Chemicals from this compound This table is interactive and allows for sorting.

| Starting Material | Reagents/Conditions | Product Class | Application | Reference |

|---|

While less documented than its role in pharmaceuticals, the bifunctional nature of this compound makes it a potential candidate for creating specialty polymer intermediates. The presence of both an amine and an ester group allows it to participate in step-growth polymerization reactions.

Theoretically, the amino group can react with diacyl chlorides or dicarboxylic acids to form aromatic polyamides. These polymers are known for their high thermal stability and mechanical strength. Similarly, the methyl ester group can be hydrolyzed to a carboxylic acid. This resulting amino-carboxylic acid monomer could then undergo self-condensation to form a polyamide. Alternatively, the transformed monomer could be reacted with diamines to produce different polyamide structures. The specific substitution pattern on the aromatic ring could be leveraged to fine-tune the resulting polymer's properties, such as solubility and glass transition temperature.

This compound is utilized as an intermediate in the synthesis of agrochemicals. chemimpex.comguidechem.com Its structure is a component of certain classes of modern insecticides. Specifically, it can serve as a precursor to substituted anthranilic acid derivatives, which are the core scaffolds for anthranilic diamide (B1670390) insecticides. This class of insecticides, which includes compounds like chlorantraniliprole, acts by selectively targeting insect ryanodine (B192298) receptors.

The synthesis pathway involves modifying this compound to build the necessary functionality for both the diamide portion of the final molecule and the specific substitution patterns on the aromatic ring required for high efficacy and selectivity.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent forces. This compound, with its distinct functional groups and aromatic surface, is an interesting candidate for studies in molecular recognition.

Macrocyclic hosts like cyclodextrins and calixarenes have hydrophobic inner cavities and hydrophilic outer surfaces, allowing them to encapsulate guest molecules in solution. Although specific studies focusing exclusively on this compound as a guest are not prominent, its structural features suggest a strong potential for forming host-guest inclusion complexes.

With Cyclodextrins: Cyclodextrins are toroidal-shaped oligosaccharides. The hydrophobic benzene (B151609) ring of this compound could be encapsulated within the apolar cavity of a cyclodextrin (B1172386) molecule, driven by the hydrophobic effect which expels water molecules from the cavity. researchgate.net The amino and ester groups would likely remain near the hydrophilic rim of the cyclodextrin, where they could form hydrogen bonds with the host's hydroxyl groups. researchgate.net

With Calixarenes: Calixarenes are macrocycles with a "cup-like" shape formed from phenolic units. The electron-rich cavity of a calixarene (B151959) is well-suited to bind cationic or neutral aromatic guests. The aromatic ring of this compound could engage in π-π stacking and cation-π interactions (if the amino group is protonated) with the phenolic walls of the calixarene host.

These interactions are fundamental for applications in drug delivery, sensing, and catalysis, where the macrocycle can alter the guest's solubility, stability, or reactivity.

The true value of this compound as a building block is realized when its derivatives are designed to interact with biological macromolecules like enzymes and receptors. The non-covalent interactions between these small molecules and protein targets are the basis of their biological activity.

Research into GPR52 agonists derived from this compound has utilized molecular docking to understand these interactions. nih.gov These studies reveal that the core benzamide (B126) structure engages in multiple key non-covalent interactions within the receptor's binding pocket:

Hydrogen Bonds: The amide functionalities, formed from the original amino group, act as hydrogen bond donors and acceptors with specific amino acid residues.

π-π Stacking: The aromatic ring of the core structure stacks with aromatic residues like phenylalanine or tyrosine in the protein.

Hydrophobic Interactions: The methyl group and other nonpolar sections of the molecule interact with hydrophobic pockets in the receptor.

Similarly, when used as a precursor for enzyme inhibitors, such as for anthranilate phosphoribosyltransferase from Mycobacterium tuberculosis, the resulting substituted anthranilate analogues bind within the enzyme's active site through a combination of these non-covalent forces, blocking the natural substrate. Therefore, this compound provides a structurally reliable and synthetically versatile scaffold for building molecules capable of precise molecular recognition at biological targets. chemimpex.com

Principles of Molecular Self-Assembly

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This compound is a compelling candidate for self-assembly studies due to the specific functional groups on its benzene ring. The amino group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the ester group (-COOCH3) can act as hydrogen bond acceptors. These interactions, along with π-π stacking interactions between the aromatic rings, can guide the molecules to form larger, well-defined supramolecular architectures.

The process is central to the formation of complex materials like Metal-Organic Frameworks (MOFs), where organic molecules, or linkers, spontaneously assemble with metal ions to form crystalline, porous structures. nih.govresearchgate.netrsc.org The principles of self-assembly dictate how these individual components recognize each other and arrange themselves into a stable, low-energy configuration. The geometry and functionality of the organic linker, such as this compound, play a crucial role in determining the final topology and properties of the resulting framework. researchgate.netrsc.org The strategic placement of the amino and carboxylate functionalities allows for predictable coordination patterns with metal centers, leading to rationally designed materials. nih.gov

Design of Ligands and Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of ligands is critical as it dictates the structure, stability, and function of the resulting complex. researchgate.netrsc.org this compound and its parent acid, 3-amino-2-methylbenzoic acid, are valuable scaffolds for ligand design.

The compound features two primary coordination sites: the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group (once the methyl ester is hydrolyzed to a carboxylic acid). These sites can bind to metal ions, acting as a chelating or bridging linker. The presence of the methyl group provides steric bulk, which can influence the coordination geometry around the metal center and the packing of the resulting complexes. mdpi.com The coordination behavior of similar molecules, such as 2-amino-3-methylpyridine, demonstrates how the endocyclic nitrogen and the exocyclic amino group can coordinate with metal ions like silver (I) and copper (II) to form both discrete complexes and extended polymeric structures. mdpi.com This capacity for forming stable links with metal centers is fundamental to its application in creating more complex, functional materials. biosynth.com

Exploration of Derivatives for Receptor Binding Studies

The structural core of this compound makes it an attractive starting point for creating derivatives for receptor binding studies. As a derivative of an unnatural aromatic amino acid, it can be incorporated into peptides or used as a scaffold to design small molecules that interact with biological targets. tcichemicals.com The amino and carboxylate groups are key pharmacophoric features that allow for interactions with the binding sites of proteins and other biological macromolecules.

For instance, the development of inhibitors for protein-protein interactions, such as the p53-MDM2 interaction, often relies on cis-imidazoline scaffolds derived from amino acid precursors. nih.gov Derivatives of this compound could potentially be synthesized to explore new chemical space in this area. Similarly, research into N-methyl-d-aspartate (NMDA) receptor agonists has utilized novel aminopropanoic acid derivatives to achieve subtype-specific activity. frontiersin.org By modifying the core structure of this compound, new libraries of compounds can be generated. These derivatives, with varied steric and electronic properties, can then be screened in binding assays to identify molecules with high affinity and selectivity for specific biological receptors, providing new avenues for therapeutic development.

Potential Applications in Metal-Organic Framework (MOF) Ligand Design

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The ability to tune the structure and function of MOFs by carefully selecting the organic linker has made them promising for applications in gas storage, separation, and catalysis. researchgate.netrsc.org

This compound (typically used in its hydrolyzed, carboxylic acid form, 3-amino-2-methylbenzoic acid) is a prime candidate for use as an organic linker in MOF synthesis. The carboxylate group readily coordinates with metal centers, while the amino group can either serve as an additional coordination site or be left uncoordinated to functionalize the pores of the MOF. frontiersin.org The presence of these amino groups within the pores can enhance the selective adsorption of certain molecules, such as carbon dioxide. nih.govfrontiersin.org

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18583-89-6 | biosynth.comnih.govsigmaaldrich.com |

| Molecular Formula | C₉H₁₁NO₂ | biosynth.comnih.govavantorsciences.com |

| Molecular Weight | 165.19 g/mol | biosynth.comnih.govsigmaaldrich.com |

| Boiling Point | 300 °C (lit.) | sigmaaldrich.comavantorsciences.commyskinrecipes.com |

| Density | 1.146 g/mL at 25 °C (lit.) | sigmaaldrich.commyskinrecipes.comsigmaaldrich.com |

| Refractive Index | n20/D 1.573 (lit.) | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 104 °C (219.2 °F) - closed cup | sigmaaldrich.comavantorsciences.comsigmaaldrich.com |

| InChI Key | ZOOQFAUFPWXUMI-UHFFFAOYSA-N | nih.govsigmaaldrich.comsigmaaldrich.com |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights

Methyl 3-amino-2-methylbenzoate has been identified in scientific literature as a valuable chemical intermediate and a compound with potential biological activity. Its primary academic contributions stem from its utility as a building block in organic synthesis. Research has shown that it serves as a precursor in the synthesis of more complex molecules, including certain pyridinecarboxylic acids biosynth.com.

The compound's structure, featuring a substituted phenyl ring, has also attracted attention for its potential bioactivity. Studies have indicated that this compound possesses potential antitumor and antibacterial properties biosynth.com. Specifically, it has demonstrated inhibitory effects on certain tumor cell lines and shown activity against gram-positive bacteria biosynth.com. These findings highlight the compound's significance as a scaffold in medicinal chemistry for the development of new therapeutic agents. Its role in coordination reactions has also been noted, suggesting its utility in the formation of metal-organic complexes biosynth.com.

Identification of Existing Research Gaps and Methodological Challenges

Despite its utility, the broader application of this compound is hampered by several research gaps and methodological challenges. A significant challenge lies in its synthesis. Traditional industrial production routes for the parent compound, 3-methyl-2-aminobenzoic acid, often involve nitration and subsequent reduction reactions google.com. These methods pose considerable risks, including the use of harsh reagents, potential for side reactions, high equipment demands, and the generation of significant chemical waste that is difficult to treat, creating environmental concerns google.com.

Furthermore, there is a lack of comprehensive studies on the reaction kinetics and mechanisms involving this compound. While it is used as a reactant, a deep, quantitative understanding of its reactivity profile is not widely documented. This gap limits the ability to optimize reaction conditions, improve yields, and rationally design new synthetic pathways. The development of efficient and atom-economical synthetic processes remains a key challenge for this class of compounds researchgate.net.

Proposed Future Research Trajectories for this compound

To unlock the full potential of this compound, future research should be directed toward several key areas, from fundamental synthesis to advanced applications.

A primary focus for future research should be the development of greener and more efficient synthetic methods. A promising approach involves moving away from traditional nitration-reduction sequences. For the parent acid, a novel pathway has been proposed using m-xylene (B151644) as a starting material, which undergoes chlorination, catalytic oxidation to 3-methyl-2-chlorobenzoic acid, and finally ammoniation to yield the desired product google.com. This method is simpler, more cost-effective, and more environmentally friendly google.com. Future work should focus on optimizing and adapting such sustainable routes for the direct and high-yield synthesis of this compound.

A fundamental understanding of how this compound behaves in chemical reactions is crucial for its effective use. Future studies should employ modern physical organic chemistry techniques to investigate its reaction mechanisms and kinetics. For instance, studying the electronic effects of the amino and methyl substituents on the reactivity of the ester group can provide valuable insights. Methodologies like the Hammett equation could be used to quantify substituent effects and compare the compound's reactivity to other substituted benzoates wikipedia.org. Investigating the aminolysis of this specific ester, similar to studies on methyl benzoate (B1203000), could elucidate the reaction pathways and the potential for catalysis acs.org.

Computational chemistry offers a powerful tool for accelerating research and overcoming experimental challenges. Future work should leverage advanced in silico modeling, such as Density Functional Theory (DFT) and other ab initio methods, to predict the properties and reactivity of this compound. Computational studies can be used to:

Model transition state structures and calculate activation energies for its various reactions acs.org.

Predict physical and spectral properties to aid in characterization.

Explain the differing reactivity compared to other isomers or related esters by analyzing electrostatic potential maps acs.org.

Screen for potential interactions with biological targets, guiding the design of new bioactive molecules.

The molecular structure of this compound makes it an intriguing candidate for applications in materials and supramolecular chemistry. Related meta-aminobenzoic acid derivatives are known to form extensive networks through hydrogen bonding and π–π stacking interactions, creating well-ordered supramolecular architectures iucr.orgnih.gov. Future research should explore the self-assembly properties of this compound. The specific positioning of the methyl and amino groups could direct the formation of unique supramolecular structures, such as sheets, ribbons, or porous frameworks nih.gov. These materials could have potential applications in areas like selective molecular recognition, gas storage, or the development of novel functional materials.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₂ | biosynth.comnih.gov |

| Molecular Weight | 165.19 g/mol | biosynth.comnih.govsigmaaldrich.com |

| CAS Number | 18583-89-6 | biosynth.comnih.govsigmaaldrich.com |

| Appearance | Solid | tcichemicals.com |

| Boiling Point | 300 °C (lit.) | sigmaaldrich.commyskinrecipes.com |

| Density | 1.146 g/mL at 25 °C (lit.) | sigmaaldrich.commyskinrecipes.com |

| Refractive Index | n20/D 1.573 (lit.) | sigmaaldrich.com |

| Flash Point | 104 °C (219.2 °F) - closed cup | sigmaaldrich.com |

| SMILES | CC1=C(C=CC=C1N)C(=O)OC | nih.gov |

| InChI Key | ZOOQFAUFPWXUMI-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Table 2: Proposed Future Research Directions and Methodologies

| Research Trajectory | Key Objectives | Methodologies and Approaches |

|---|---|---|

| Novel Synthetic Routes | Develop efficient, safe, and environmentally friendly synthesis methods. | Catalytic oxidation, ammoniation, flow chemistry, avoidance of hazardous reagents like in nitration. google.com |

| Reaction Mechanisms & Kinetics | Quantify reactivity and understand reaction pathways. | Hammett plots, kinetic studies (e.g., NMR, UV-Vis), isotopic labeling, computational mechanism studies. wikipedia.orgacs.org |

| In Silico Modeling | Predict properties and guide experimental design. | Density Functional Theory (DFT), ab initio calculations, molecular dynamics simulations, QSAR modeling. acs.org |

| Materials & Supramolecular Science | Create novel materials with tailored properties. | X-ray crystallography, scanning probe microscopy, investigation of self-assembly in various solvents, synthesis of metal-organic frameworks (MOFs). iucr.orgnih.gov |

Q & A

Q. What are the key analytical techniques for confirming the identity and purity of Methyl 3-amino-2-methylbenzoate?

- Methodological Answer: Researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra validate the molecular structure, with aromatic proton signals in the δ 6.5–8.0 ppm range and methyl/ester group resonances .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>98%) via HLC methods ensures minimal impurities, as referenced in brominated methylbenzoate analyses .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 165.08 (C9H11NO2) .

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

- Methodological Answer: Single-crystal diffraction data collected at low temperature (e.g., 100 K) should be processed using SHELXL for structure refinement. Anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis (e.g., N–H···O interactions) are critical. The WinGX suite facilitates data integration and visualization, while ORTEP generates displacement ellipsoid plots .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer:

- Direct Esterification: React 3-amino-2-methylbenzoic acid with methanol under H2SO4 catalysis, followed by neutralization and purification via recrystallization.

- Protection/Deprotection: Protect the amine group with tert-butoxycarbonyl (Boc) before esterification to prevent side reactions, then deprotect using trifluoroacetic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point variations) for this compound?

- Methodological Answer: Discrepancies may arise from impurities or measurement techniques. Solutions include:

- Differential Scanning Calorimetry (DSC): Validate melting points and thermal stability.

- Gas Chromatography (GC): Compare retention indices under standardized conditions.

- Purity Reassessment: Use HPLC with UV detection (λ = 254 nm) to confirm >98% purity .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Software like Gaussian 16 models transition states for ester hydrolysis or aminolysis.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., methanol vs. DMF) on reaction kinetics .

Q. How should crystallographers address twinning or disorder in this compound crystals?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.